(E)-2-((3-Nitropyridin-2-yl)methylene)hydrazinecarbothioamide
Overview
Description
Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (color, state of matter) and odor.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or solvents used.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques used for this analysis can include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and redox reactions.Physical And Chemical Properties Analysis
This would include measurements of properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical properties, such as its acidity or basicity, reactivity with other compounds, and stability, would also be analyzed.Scientific Research Applications
3. Detailed Description of the Methods of Application or Experimental Procedures In the study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
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4-Methyl-3-nitropyridine : This is a substituted nitropyridine that can be prepared by the malonation of 4-methoxy-3-nitropyridine with sodium diethyl malonate . It may be used as a starting material in the synthesis of ethyl 6-azaindole-2-carboxylate and also 3-substituted azaindoles .
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3-Bromo-5-nitropyridine : This compound is part of a collection of unique chemicals provided by Sigma-Aldrich . The specific applications are not mentioned, but it might be used in various chemical syntheses .
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4-Methyl-3-nitropyridine : This is a substituted nitropyridine that can be prepared by the malonation of 4-methoxy-3-nitropyridine with sodium diethyl malonate . It may be used as a starting material in the synthesis of ethyl 6-azaindole-2-carboxylate and also 3-substituted azaindoles .
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3-Bromo-5-nitropyridine : This compound is part of a collection of unique chemicals provided by Sigma-Aldrich . The specific applications are not mentioned, but it might be used in various chemical syntheses .
Safety And Hazards
This would involve an assessment of the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal of the compound.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications of the compound, and unanswered questions about its properties or behavior.
I hope this general information is helpful. For a more detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. Please note that handling chemical compounds should always be done by trained professionals following appropriate safety protocols.
properties
IUPAC Name |
[(E)-(3-nitropyridin-2-yl)methylideneamino]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2S/c8-7(15)11-10-4-5-6(12(13)14)2-1-3-9-5/h1-4H,(H3,8,11,15)/b10-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERKXAPWDKXLAU-ONNFQVAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=NNC(=S)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)/C=N/NC(=S)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101178429 | |
Record name | (2E)-2-[(3-Nitro-2-pyridinyl)methylene]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101178429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((3-Nitropyridin-2-yl)methylene)hydrazinecarbothioamide | |
CAS RN |
200933-26-2 | |
Record name | (2E)-2-[(3-Nitro-2-pyridinyl)methylene]hydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200933-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-2-[(3-Nitro-2-pyridinyl)methylene]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101178429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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